molecular formula C16H19N3O3 B12170195 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide

Cat. No.: B12170195
M. Wt: 301.34 g/mol
InChI Key: MSDQHFWHSXRSCO-UHFFFAOYSA-N
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Description

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide typically involves the reaction of 5-methoxyindole with an appropriate acylating agent to form the indole-acetyl intermediate. This intermediate is then reacted with prolinamide under specific conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide is unique due to its specific structure, which combines the indole moiety with an acetyl-prolinamide group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-[2-(5-methoxyindol-1-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19N3O3/c1-22-12-4-5-13-11(9-12)6-8-18(13)10-15(20)19-7-2-3-14(19)16(17)21/h4-6,8-9,14H,2-3,7,10H2,1H3,(H2,17,21)

InChI Key

MSDQHFWHSXRSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC3C(=O)N

Origin of Product

United States

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